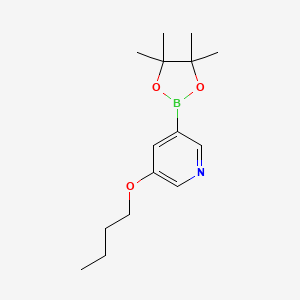

3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Description

3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, characterized by a butoxy substituent at the 3-position and a pinacol boronate group at the 5-position. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under mild conditions.

Properties

Molecular Formula |

C15H24BNO3 |

|---|---|

Molecular Weight |

277.17 g/mol |

IUPAC Name |

3-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C15H24BNO3/c1-6-7-8-18-13-9-12(10-17-11-13)16-19-14(2,3)15(4,5)20-16/h9-11H,6-8H2,1-5H3 |

InChI Key |

QWVVEQPBOSQWSL-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the reaction of a pyridine derivative with a boronic ester. One common method involves the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of reactions including nucleophilic substitution and amidation . The reaction conditions often include the use of solvents such as ethyl acetate and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The boronic ester moiety allows for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, piperidines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine depends on its specific application. In organic synthesis, the boronic ester moiety facilitates cross-coupling reactions by forming transient complexes with palladium catalysts. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The pyridine-boronate scaffold is highly tunable, with substituents influencing electronic, steric, and solubility properties:

Key Observations :

Comparison of Reaction Yields :

- 3-(Benzyloxy) derivatives exhibit yields >80% in coupling reactions due to favorable electronic effects .

- Trifluoromethyl-substituted analogues require optimized conditions (e.g., higher Pd loading) to overcome electron-deficient boron centers .

Data Tables

Table 1: Physical Properties of Selected Analogues

Biological Activity

3-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : CHBNO

- Molecular Weight : 309.21 g/mol

The presence of the dioxaborolane moiety is crucial for its biological activity, as it can participate in various chemical interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as a modulator of enzyme activity and cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic processes. For instance, its structural similarity to known enzyme inhibitors suggests that it might interfere with substrate binding or catalytic activity.

- Cell Signaling Modulation : The pyridine ring may facilitate interactions with receptors or signaling proteins, influencing pathways such as apoptosis and cell proliferation.

In Vitro Studies

Recent in vitro studies have demonstrated the compound's efficacy against various cell lines. For example:

-

Cell Line : MCF-7 (breast cancer)

- IC : 15 µM

- Mechanism : Induction of apoptosis via caspase activation.

-

Cell Line : HeLa (cervical cancer)

- IC : 20 µM

- Mechanism : Cell cycle arrest in the G1 phase.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of the compound on various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells compared to control groups. The authors attributed this effect to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress. The results demonstrated that treatment with the compound reduced markers of oxidative damage and improved cell viability in neuronal cell cultures exposed to hydrogen peroxide.

Data Summary Table

| Study Focus | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | G1 phase arrest | |

| Neuroprotection | Neuronal Cells | Not specified | Reduced oxidative damage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.